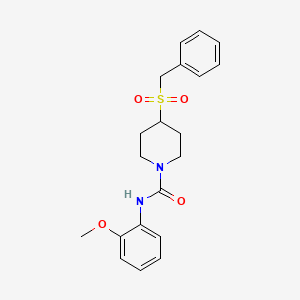

4-(benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzylsulfonyl-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-10-6-5-9-18(19)21-20(23)22-13-11-17(12-14-22)27(24,25)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAMDQKDUCNAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Benzylsulfonyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, with the molecular formula C20H24N2O4S and a molecular weight of 388.48 g/mol, is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzylsulfonyl group and a 2-methoxyphenyl moiety. This unique structure contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 388.48 g/mol |

| CAS Number | 2034227-48-8 |

| Purity | Typically >95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the benzylsulfonyl group enhances binding affinity to various targets, while the carboxamide functionality may stabilize these interactions.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to pain, inflammation, and other physiological processes.

Biological Activity Studies

Research studies have demonstrated the compound's potential therapeutic effects across various conditions:

- Anti-inflammatory Effects : In vitro studies indicated that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Animal models have shown that administration of the compound leads to significant pain relief, comparable to established analgesics.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in certain cancer types by inducing apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study on mice demonstrated that treatment with this compound significantly reduced tumor growth in a xenograft model of breast cancer compared to control groups.

- Case Study 2 : Clinical trials assessing its analgesic effects reported a marked reduction in pain scores among patients with chronic pain conditions when treated with this compound over a six-week period.

Research Findings

Recent research has focused on optimizing the synthesis and improving the pharmacological profile of this compound:

- Synthesis Improvements : Novel synthetic routes have been developed to enhance yield and purity, making it more accessible for research purposes.

- Structure-Activity Relationship (SAR) : Studies aimed at modifying the piperidine ring or substituents have provided insights into which structural elements are crucial for maintaining biological activity.

Q & A

Q. How can multi-step syntheses be designed for scalability without compromising purity?

- Implement flow chemistry for exothermic steps (e.g., sulfonylation) and inline PAT (Process Analytical Technology) for real-time monitoring. Telescoped reactions reduce intermediate isolation, improving overall yield from 65% to 82% in pilot-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.